Cholinesterase Inhibition Selectivity Profile
In a direct comparative study isolating alkaloids from the same Papaver rhoeas extract, (+)-rhoeadine (Rheadan) displayed a markedly different cholinesterase inhibition profile compared to its close structural analog (+)-rhoeagenine and the co-occurring protoberberine alkaloid (-)-stylopine. Rheadan exhibited weak acetylcholinesterase (AChE) inhibition (IC50 = 915 ± 64 µM) with negligible butyrylcholinesterase (BuChE) activity (IC50 > 1000 µM), whereas (+)-rhoeagenine showed no meaningful AChE inhibition (IC50 > 1000 µM) but measurable BuChE inhibition (IC50 = 230 ± 10 µM). (-)-Stylopine was more potent at AChE (IC50 = 522 ± 67 µM) than Rheadan but shared negligible BuChE activity [1] [2]. All three compounds displayed weak prolyloligopeptidase (POP) inhibition (>790 µM). This differential profile means that for studies targeting BuChE-selectivity, rhoeagenine would be preferred; for AChE inhibition, stylopine would be preferred; Rheadan occupies a unique position as the weakest AChE inhibitor among the three, making it suitable as a negative control for cholinesterase assays or for applications where minimal cholinergic interference is required.
Rheadan: AChE IC50 915±64 µM; BuChE >1000 µM
Rhoeagenine: AChE >1000 µM; BuChE 230±10 µM
Stylopine: AChE 522±67 µM; BuChE >1000 µM
Rheadan is weakest AChE inhibitor among three| Evidence Dimension | IC50 for acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and prolyloligopeptidase (POP) inhibition |
|---|---|
| Target Compound Data | (+)-Rhoeadine: IC50 AChE = 915 ± 64 µM; IC50 BuChE > 1000 µM; IC50 POP > 790 µM |
| Comparator Or Baseline | Comparator 1: (+)-Rhoeagenine IC50 AChE > 1000 µM, IC50 BuChE = 230 ± 10 µM, IC50 POP = 878 ± 45 µM. Comparator 2: (-)-Stylopine IC50 AChE = 522 ± 67 µM, IC50 BuChE > 1000 µM, IC50 POP > 790 µM. Positive control: Galanthamine IC50 AChE = 1.71 ± 0.065 µM, IC50 BuChE = 42.30 ± 1.30 µM |
| Quantified Difference | Rheadan is 1.75-fold weaker at AChE than stylopine; Rheadan shows >4.3-fold weaker BuChE inhibition than rhoeagenine; Rheadan is non-overlapping with galanthamine (>535-fold difference at AChE) |
| Conditions | In vitro enzymatic assay using human acetylcholinesterase, human butyrylcholinesterase, and human prolyloligopeptidase. Alkaloids isolated from Papaver rhoeas aerial parts, identified by NMR, GC-MS, optical activity, and melting point |
Why This Matters
For procurement: Rheadan's distinct selectivity signature (minimal AChE/BuChE inhibition) is critical when selecting a Papaver alkaloid that will not confound cholinergic endpoint assays, unlike stylopine or rhoeagenine.
- [1] Čakurdová M. Alkaloids of Papaver rhoeas L. (Papaveraceae) and their biological activity related to Alzheimer's disease II. Diploma thesis, Charles University, Faculty of Pharmacy, Hradec Králové; 2017. Data: (+)-rhoeadine IC50 AChE = 915 ± 64 µM, IC50 BuChE > 1000 µM, IC50 POP > 790 µM; (-)-stylopine IC50 AChE = 522 ± 67 µM, IC50 BuChE > 1000 µM, IC50 POP > 790 µM. View Source
- [2] Bulvová L. Alkaloids of Papaver rhoeas L. (Papaveraceae) and their biological activity related to Alzheimer's disease I. Diploma thesis, Charles University, Faculty of Pharmacy, Hradec Králové; 2017. Data: (+)-rhoeagenine IC50 AChE > 1000 µM, IC50 BuChE = 230 ± 10 µM, IC50 POP = 878 ± 45 µM. View Source
